N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
940509-02-4
VCID:
VC0355924
InChI:
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-6-8-13(9-7-12)19-16(22)20-14-5-3-4-11(17)10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)
SMILES:
CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula:
C16H16ClN3O2
Molecular Weight:
317.77g/mol
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide
CAS No.: 940509-02-4
Main Products
VCID: VC0355924
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77g/mol
CAS No. | 940509-02-4 |
---|---|
Product Name | N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide |
Molecular Formula | C16H16ClN3O2 |
Molecular Weight | 317.77g/mol |
IUPAC Name | N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
Standard InChI | InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-6-8-13(9-7-12)19-16(22)20-14-5-3-4-11(17)10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
Standard InChIKey | NEVLVHWKDLIXSF-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
PubChem Compound | 17204863 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume